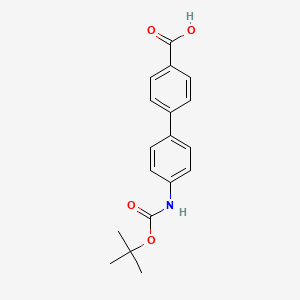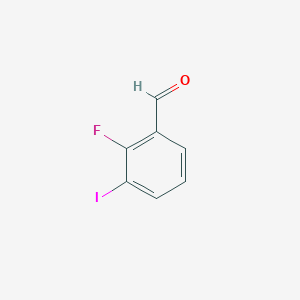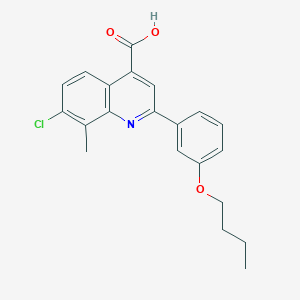
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid" is a structurally complex molecule that may be related to the class of bisubstituted isoquinolines and quinolines, which have been studied for their potential as drug candidates and for their interesting chemical properties. The papers provided discuss various substituted quinolines and isoquinolines, their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 3-halo-2-phenylquinoline-4-carboxylic acids, has been achieved through novel procedures involving the formation of an amino intermediate followed by halogenation using the Sandmeyer reaction . This method could potentially be adapted for the synthesis of "2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid" by introducing the appropriate substituents at the relevant positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) . These studies provide detailed information on the geometry, electronic structure, and intermolecular interactions of these molecules. For instance, the crystal structure of a novel quinolinone derivative revealed interactions such as C-H...O and C-C...Cl, which could also be relevant for understanding the molecular structure of "2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid" .
Chemical Reactions Analysis
The gas-phase reactions of substituted isoquinolines to carboxylic acids have been observed in mass spectrometric studies, indicating a preference for certain structures under collisional activation conditions . These findings suggest that the compound of interest may undergo similar reactions, which could be useful for its characterization in various analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of halogen atoms can lead to a broad spectrum of halogen-mediated weak interactions, as observed in the crystal structures of chlorophenyl-substituted quinazolinones . These interactions, along with hydrogen bonding and other non-classical bonds, contribute to the stability and reactivity of the molecules. The supramolecular features and spectral characteristics of these compounds have been explored both experimentally and computationally, providing a foundation for predicting the properties of "2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid" .
Scientific Research Applications
Synthesis and Structural Analysis
- Studies have explored the synthesis of quinoline derivatives, which are crucial in medicinal chemistry due to their potential biological activities. For example, the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide and the methyl esters of 3-amino-4-(3,4-dimethoxyphenyl)-5-R-thiophene-2-carboxylic acids with carbonyl compounds and nitrous acid yielded dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines, indicating a method for creating structurally complex quinolines that could include 2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid or its analogs (Zinchenko et al., 2009).
- Research on noncovalent interactions between quinoline derivatives and carboxylic acids has elucidated the role these compounds play in forming supramolecular architectures. For example, the study of 2-methylquinoline/quinoline with various carboxylic acids revealed the formation of 1D–3D supramolecular structures, highlighting the potential of quinoline derivatives in materials science and crystal engineering (Gao et al., 2014).
Potential Applications
- The exploration of quinoline derivatives in the synthesis of novel compounds has significant implications for drug development and materials science. For instance, the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines have been investigated, which are known for their fluorescence properties and potential use in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
- Phosphorescent emissions from phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands have been studied, indicating the potential of quinoline derivatives in the development of new materials with unique photophysical properties (Małecki et al., 2015).
properties
IUPAC Name |
2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-3-4-10-26-15-7-5-6-14(11-15)19-12-17(21(24)25)16-8-9-18(22)13(2)20(16)23-19/h5-9,11-12H,3-4,10H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHHPWFPFLEJSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)
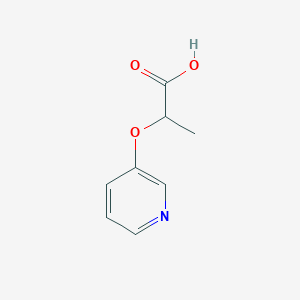
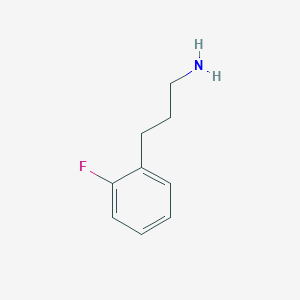




![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)


